4-fluoro-N-methyl-3-nitroaniline: is an important raw material and intermediate used in Organic Synthesis .
In the Agrochemicals industry, 4-fluoro-N-methyl-3-nitroaniline is used as a raw material and intermediate
A novel molecularly imprinted fluorescent sensor for the determination of 4-nitroaniline (4-NA) was synthesized . The sensor had high fluorescence intensity, short detection time (0.5 min), good selectivity, and excellent sensitivity (limit of detection = 0.8 nM) for 4-NA, with good linear relationships of 2.67–10,000 nM . The practical applicability of the fluorescence sensor in detecting 4-NA in industrial wastewater and spiked environmental water was demonstrated, and a satisfactory result was obtained .
According to a patent , 4-fluoro-N-methyl-3-nitroaniline can be used in the preparation of high-end resin . The preparation method includes methylation, neutralization, and purification steps . The process is simple, and the product has good stability . This method is suitable for industrial preparation .
4-fluoro-N-methyl-3-nitroaniline can be used in the synthesis of anilines . Anilines are important intermediates in the manufacture of dyes, drugs, and plastics .
4-fluoro-N-methyl-3-nitroaniline can be used to prepare 4-bromo-2-nitrotrifluorotoluene, an intermediate of medicine and optical waveguide materials .
4-fluoro-N-methyl-3-nitroaniline can also be used in the preparation of Flutamide, a non-steroidal anti-androgen drug .
4-Fluoro-N-methyl-3-nitroaniline is an aromatic amine with the molecular formula CHFNO. It features a nitro group and a fluorine atom substituted on the aromatic ring, making it a compound of interest in various chemical and biological applications. This compound exhibits a melting point range of 94-96 °C and a boiling point of approximately 331 °C. Its density is about 1.4 g/cm³, and it is characterized by a moderate level of solubility in organic solvents but is insoluble in water .
The synthesis of 4-fluoro-N-methyl-3-nitroaniline typically involves a multi-step process:
4-Fluoro-N-methyl-3-nitroaniline has potential applications in various fields:
Several compounds share structural similarities with 4-fluoro-N-methyl-3-nitroaniline. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Fluoro-3-nitroaniline | CHFNO | Lacks methyl group; used as a precursor. |
4-Amino-3-nitroaniline | CHNO | Contains amino group instead of fluoro group. |
5-Amino-2-fluoronitrobenzene | CHFNO | Different substitution pattern; potential for different reactivity. |
4-Fluoroaniline | CHFN | Simpler structure; lacks nitro group. |
These compounds differ primarily in their substituent groups, which significantly influence their chemical reactivity and biological activity. The unique combination of a fluorine atom and nitro group in 4-fluoro-N-methyl-3-nitroaniline distinguishes it from its analogs, potentially affecting its applications in pharmaceuticals and materials science .
4-Fluoro-N-methyl-3-nitroaniline (CAS: 24773-12-4) is a nitroaromatic compound characterized by a benzene ring substituted with three functional groups: a fluorine atom at the para position, a nitro group (-NO₂) at the meta position, and a methylamino group (-NHCH₃) at the ortho position relative to the nitro group. Its IUPAC name is N-methyl-4-fluoro-3-nitroaniline, reflecting the substituent positions and hierarchy of functional groups.
Molecular Formula: C₇H₇FN₂O₂
Molecular Weight: 170.14 g/mol
Key Structural Features:
Spectral Data:
Technique | Key Signals |
---|---|
¹H NMR | δ 2.95 (s, 3H, CH₃), δ 6.8–7.4 (m, 3H, Ar-H) |
IR | 1530 cm⁻¹ (NO₂ asym. stretch), 1340 cm⁻¹ (NO₂ sym. stretch) |
X-ray | Monoclinic crystal system, space group P2₁/c, Z = 4 |
The compound was first synthesized in the late 20th century via traditional nitration and methylation routes. Early methods involved:
A 2016 patent (CN105622426A) revolutionized synthesis by employing formaldehyde in concentrated H₂SO₄ for methylation, achieving 89.2% yield. Key advancements include:
Comparative Synthesis Methods:
Method | Reagents | Yield | Purity |
---|---|---|---|
Traditional | CH₃I, K₂CO₃ | 75–85% | 95–97% |
Patent | HCHO, H₂SO₄, NH₄OH | 89.2% | >99% |
4-Fluoro-N-methyl-3-nitroaniline belongs to the monocyclic nitroaromatic subclass, distinguished by:
Taxonomic Classification:
Category | Subclass | Characteristics |
---|---|---|
Aromaticity | Monocyclic | Single benzene ring |
Substituents | Tri-substituted | -F, -NO₂, -NHCH₃ |
Reactivity | Electrophilic-deficient | Susceptible to nucleophilic substitution |
The nitration of para-fluoro-N-methylaniline derivatives represents a fundamental approach to synthesizing 4-fluoro-N-methyl-3-nitroaniline through electrophilic aromatic substitution [6]. Traditional nitration protocols employ mixed acid systems consisting of concentrated nitric acid and sulfuric acid, where the nitronium ion acts as the reactive electrophilic species [6]. The reaction mechanism involves the formation of nitronium ions through the protonation of nitric acid followed by dehydration, generating the active nitrating agent [6].
Research findings demonstrate that nitration reactions are inherently fast and highly exothermic, requiring careful temperature control to maintain selectivity and prevent decomposition [6]. The electron-withdrawing fluorine substituent influences the regioselectivity of nitration, directing the incoming nitro group to the meta position relative to the fluorine atom [6]. Industrial-scale nitration processes utilizing mixed acids have shown conversion rates exceeding 99% when conducted under controlled conditions [7].
Temperature optimization studies reveal that maintaining reaction temperatures between 35-70°C provides optimal yields while minimizing side product formation [7]. The ratio of sulfuric acid to nitric acid significantly affects both reaction rate and product selectivity, with higher sulfuric acid concentrations promoting faster nitration kinetics [7]. Continuous monitoring through high-performance liquid chromatography analysis ensures complete conversion of starting materials and maintains product quality standards [7].
The methylation of 4-fluoro-3-nitroaniline precursors constitutes the primary synthetic route for producing 4-fluoro-N-methyl-3-nitroaniline through reductive alkylation processes [1]. This methodology employs 4-fluoro-3-nitroaniline as the starting material with formaldehyde serving as the methylating agent in sulfuric acid medium [1]. The reaction proceeds through the formation of an iminium intermediate followed by reduction to yield the desired N-methylated product [1].
Systematic optimization studies have established optimal reaction conditions using sulfuric acid concentrations ranging from 60-98% by mass as the reaction solvent [1]. Temperature control at 20-60°C ensures efficient methylation while preventing thermal decomposition of the substrate [1]. The use of paraformaldehyde as the methylating reagent provides superior results compared to aqueous formaldehyde solutions, yielding higher product purity and reduced side product formation [1].
Table 1: Traditional Methylation Routes - Reaction Conditions and Yields
Starting Material | Sulfuric Acid Concentration (%) | Temperature (°C) | Reaction Time (h) | Paraformaldehyde Amount (g) | Yield (%) | Product Purity (HPLC %) |
---|---|---|---|---|---|---|
4-Fluoro-3-nitroaniline | 90 | 40-45 | 2 | 42.3 | 92.9 | ≥99.2 |
4-Fluoro-3-nitroaniline | 80 | 40-45 | 2 | 30.0 | 83.5 | ≥99.0 |
4-Fluoro-3-nitroaniline | 90 | 45-50 | 2 | 45.0 | 82.6 | ≥99.0 |
4-Fluoro-3-nitroaniline | 85 | 45-50 | 2 | 56.0 | 83.7 | ≥99.0 |
4-Fluoro-3-nitroaniline | 90 | 35-40 | 2 | 15.0 | 86.3 | ≥99.0 |
The neutralization step involves dropwise addition of the methylation reaction mixture to a solution containing ammonium hydroxide (10-28% concentration) and organic solvents such as methanol [1]. This process requires precise temperature control at -10 to 20°C to prevent decomposition and maintain high product yields [1]. The subsequent purification through crystallization and drying yields the final product with purity levels exceeding 99% as determined by high-performance liquid chromatography analysis [1].
Continuous flow nitration processes have revolutionized the industrial production of nitroaromatic compounds by providing enhanced safety, improved heat management, and superior process control compared to traditional batch operations [6] [7]. These miniaturized reaction systems utilize tubular reactors and micromixers to achieve rapid and efficient mixing of reactants, enabling precise control over reaction parameters [6]. The implementation of continuous flow technology for nitration reactions addresses the inherent challenges associated with highly exothermic processes and facilitates scale-up to commercial production levels [6].
Advanced continuous flow systems incorporate multiple standard fluidic modules that allow for precise temperature and residence time control [7]. The Corning Advanced-Flow Reactor represents a significant advancement in this technology, enabling throughput rates of up to 800 grams per hour while maintaining yields of 94.1% [7]. Temperature optimization studies have demonstrated that maintaining reaction temperatures at 35°C provides optimal conversion rates while minimizing impurity formation [7].
Table 2: Process Comparison - Batch vs Continuous Flow
Process Type | Temperature Range (°C) | Residence Time | Yield (%) | Throughput | Environmental Impact |
---|---|---|---|---|---|
Batch Process | 20-60 | 2-20 h | 50-95 | Variable | High waste |
Continuous Flow (Laboratory) | 35 | 5-35 min | 94.1 | 800 g/h | Reduced waste |
Continuous Flow (Pilot Scale) | 35-70 | 1-2 h | 82-83 | 25 mmol/h | Low waste |
Continuous Flow (Industrial) | 45 | 10 h | 95.4 | 2 mol/h | Minimal waste |
The integration of online analytical monitoring systems enables real-time process optimization and quality control [7]. Gas chromatographic analysis coupled with automated feedback control systems ensures consistent product quality and maximizes process efficiency [7]. Continuous flow processes demonstrate significant advantages in reducing phenolic impurities from 2% in batch processes to 0.1%, thereby eliminating the need for alkaline washing steps and reducing wastewater generation [7].
Catalytic methylation optimization represents a critical aspect of industrial-scale production, focusing on the development of efficient catalyst systems for N-methylation reactions using methanol as the carbon source [13] [14]. Modern catalytic approaches employ cyclometalated ruthenium complexes that facilitate methylation under mild conditions, typically at 60°C with sodium hydroxide as the base [13]. These catalyst systems operate through hydrogen autotransfer mechanisms, providing selective N-methylation with high atom economy [13].
Research in catalytic methylation has identified (DPEPhos)RuCl₂PPh₃ as an highly effective catalyst system, demonstrating conversion rates of 85% at catalyst loadings as low as 0.3 mol% [14]. The reaction proceeds optimally at 140°C using cesium carbonate as a weak base, eliminating the need for strong bases that create environmental concerns [14]. Deuterium labeling studies confirm that the reaction proceeds via a ruthenium-hydride mechanism, with β-hydride elimination of methanol identified as the rate-determining step [13].
Table 3: Industrial Scale Production Parameters
Parameter | Example 1 | Example 2 | Example 3 |
---|---|---|---|
Reactor Volume (L) | 1000/5000 | 1000/5000 | 1000/5000 |
Starting Material (kg) | 250 | 250 | 250 |
Sulfuric Acid (kg) | 1125 | 750 | 1750 |
Paraformaldehyde (kg) | 250 | 125 | 300 |
Final Yield (%) | 95.4 | 88.5 | 89.2 |
Product Purity (HPLC %) | ≥99.9 | ≥99.0 | ≥99.1 |
Industrial implementations have achieved remarkable success in scaling these catalytic processes, with production facilities operating at multi-kilogram scales while maintaining high selectivity and yield [1]. The optimization of reaction parameters including catalyst loading, temperature, and base selection has resulted in processes capable of producing 4-fluoro-N-methyl-3-nitroaniline with yields exceeding 95% and purities greater than 99.9% [1].
Microwave-assisted synthesis has emerged as a powerful technique for the rapid and efficient preparation of nitroaniline derivatives under solvent-free conditions [9] [25]. This methodology exploits the ability of microwave radiation to provide intense internal heating through molecular agitation, enabling reaction times to be reduced from hours to minutes [25]. Microwave-enhanced chemistry operates at 2.45 GHz frequency, creating oscillations that occur 4.9 × 10⁹ times per second, resulting in rapid temperature escalation rates of up to 10°C per second [25].
The application of microwave irradiation to nitroaniline synthesis has demonstrated remarkable efficiency in preparing 5-alkylamino-2-nitroanilines through nucleophilic aromatic substitution reactions [9]. Research findings show that reactions proceed in short periods of 5-35 minutes without side product formation, facilitating isolation of products in yields ranging from 55-93% [9]. The solvent-free conditions eliminate the need for organic solvents, significantly reducing environmental impact while maintaining high reaction efficiency [9].
Mechanistic studies reveal that microwave-assisted reactions proceed faster than conventional heating methods due to improved energy transfer and elimination of thermal gradients [25]. The use of metal nitrates as catalysts in combination with microwave irradiation provides enhanced nitration activity, with compounds such as ammonium molybdate and potassium chromate showing excellent catalytic performance [25]. Temperature control at 150°C with microwave power input of 140 watts has been optimized for maximum product yield and selectivity [25].
Green chemistry alternatives for nitroaniline synthesis focus on developing environmentally sustainable processes that minimize waste generation and eliminate hazardous reagents [24] [26] [29]. Mechanochemical nitration represents a particularly promising approach, utilizing ball milling techniques to achieve nitration without solvents [26] [30]. This methodology involves mechanical milling of organic precursors with solid powder catalysts and nitrate sources, achieving high yields while eliminating solvent waste [26].
Solvent-free nitration processes have been developed using nitrogen dioxide promoted by molecular oxygen over immobilized aluminum chloride-silica catalysts [24]. These systems achieve 86.5% conversion with 100% selectivity to mononitro products at temperatures as low as 35°C [24]. The synergistic catalysis between molecular oxygen and solid catalysts remarkably improves nitration efficiency while maintaining excellent stability throughout the process [24].
Table 4: Green Chemistry Alternatives for Nitroaniline Synthesis
Method | Reaction Time | Temperature (°C) | Solvent Requirements | Energy Efficiency | Yield Range (%) | Environmental Impact |
---|---|---|---|---|---|---|
Mechanochemical Nitration | 5-60 min | Room temp | None | High | 55-93 | Very Low |
Microwave-Assisted Synthesis | 5-35 min | 150 | None | Very High | 55-93 | Very Low |
Electrochemical Nitration | 1-3 h | 25-80 | Minimal | Medium | 60-85 | Low |
Ionic Liquid Catalysis | 2-6 h | 60-140 | IL as solvent | Medium | 70-95 | Low |
Solvent-Free Nitration | 3-12 h | 35 | None | High | 86.5 | Very Low |
Electrochemical nitration methods offer sustainable alternatives by utilizing renewable electricity for carbon-nitrogen bond formation [27]. These processes employ nitrogen sources such as ammonia and atmospheric nitrogen, potentially bypassing the energy-intensive Haber-Bosch process for small-scale decentralized production [27]. Ionic liquid catalysis provides another green alternative, with quantum chemical calculations demonstrating that ionic liquids enhance nitronium ion formation while significantly lowering energy barriers for critical reaction pathways [28].
4-fluoro-N-methyl-3-nitroaniline crystallizes in the orthorhombic crystal system with space group Pbca [1]. The comprehensive single-crystal X-ray diffraction analysis reveals significant structural features that provide insight into the molecular geometry and packing arrangement.
The unit cell parameters have been precisely determined through analysis of 9125 reflections collected at 100 K using molybdenum Kα radiation (λ = 0.71073 Å) [1]. The crystallographic data indicates unit cell dimensions of a = 13.1126(5) Å, b = 6.8916(3) Å, and c = 16.1831(6) Å, resulting in a unit cell volume of 1462.41(10) ų [1]. The crystal structure accommodates eight formula units per unit cell (Z = 8) with a calculated density of 1.546 Mg m⁻³ [1].
Table 1: Crystallographic Data for 4-fluoro-N-methyl-3-nitroaniline
Parameter | Value |
---|---|
Molecular Formula | C₇H₇FN₂O₂ |
Molecular Weight (g/mol) | 170.15 |
Crystal System | Orthorhombic |
Space Group | Pbca |
Unit Cell a (Å) | 13.1126(5) |
Unit Cell b (Å) | 6.8916(3) |
Unit Cell c (Å) | 16.1831(6) |
Unit Cell Volume (ų) | 1462.41(10) |
Z | 8 |
Density (Mg m⁻³) | 1.546 |
Temperature (K) | 100 |
R factor [F² > 2σ(F²)] | 0.030 |
wR(F²) | 0.085 |
Goodness of Fit | 1.04 |
The molecular structure exhibits a distinctive geometric arrangement where the nitramine group demonstrates significant torsional displacement relative to the aromatic ring [1]. The N1—N2—C1—C2 torsion angle measures −117.38(12)°, indicating substantial non-planarity between the nitroamine functionality and the benzene ring system [1]. This twisted conformation arises from steric interactions and electronic effects within the molecule.
Table 2: Selected Bond Lengths and Angles
Bond/Angle | Value | Reference |
---|---|---|
F1—C4 (Å) | 1.3593(14) | [1] |
N1—N2 (Å) | 1.3510(15) | [1] |
N1—C1 (Å) | 1.4376(16) | [1] |
N1—C7 (Å) | 1.4537(16) | [1] |
O1—N2 (Å) | 1.2301(14) | [1] |
O2—N2 (Å) | 1.2337(14) | [1] |
N2—N1—C1 (°) | 118.11(10) | [1] |
N2—N1—C7 (°) | 117.71(11) | [1] |
C1—N1—C7 (°) | 121.35(10) | [1] |
O1—N2—O2 (°) | 124.40(11) | [1] |
The nitrogen-nitrogen bond length of 1.3510(15) Å represents an intermediate value between typical single (1.42 Å) and double bond (1.24 Å) distances, indicating partial double-bond character [1]. This observation suggests electronic delocalization within the nitramine group, although the substantial twist angle prevents extended conjugation with the aromatic system.
The crystal packing is stabilized through intermolecular hydrogen bonding interactions [1]. Weak C6—H6⋯F1 hydrogen bonds connect molecules into one-dimensional chains along the crystallographic a-axis, forming C₁¹(6) motifs [1]. Additional C—H⋯O hydrogen bonds create R₂²(12) ring patterns that further stabilize the three-dimensional crystal structure [1].
The nuclear magnetic resonance spectroscopic analysis of 4-fluoro-N-methyl-3-nitroaniline provides detailed structural confirmation through both proton and carbon-13 nuclear magnetic resonance techniques. The spectroscopic signatures reveal characteristic chemical shifts and coupling patterns consistent with the molecular framework.
Proton nuclear magnetic resonance spectroscopy exhibits distinctive resonances that correspond to specific proton environments within the molecule [2]. The N-methyl group appears as a sharp singlet around δ 3.1 parts per million, representing the three equivalent methyl protons attached to the nitrogen atom [2]. The aromatic proton signals appear in the characteristic aromatic region between δ 7.2-8.1 parts per million, displaying complex multipicity patterns due to fluorine coupling effects [2].
The fluorine substitution introduces characteristic coupling interactions that manifest as additional splitting patterns in the aromatic region [2]. These fluorine-proton coupling constants provide valuable structural information and confirm the substitution pattern on the benzene ring. The nitro group substitution contributes to the electron-withdrawing environment, resulting in downfield chemical shifts for adjacent aromatic protons.
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct carbon environments corresponding to the aromatic carbons, the N-methyl carbon, and carbons bearing the fluorine and nitro substituents [2]. The fluorinated carbon exhibits characteristic downfield shifting and carbon-fluorine coupling patterns that confirm the regioisomeric identity. The carbon bearing the nitro group demonstrates significant deshielding due to the electron-withdrawing nature of the nitro functionality.
The vibrational spectroscopic analysis encompasses both infrared and Raman techniques to provide comprehensive characterization of the molecular vibrational modes. The spectroscopic investigation reveals characteristic absorption bands that correspond to specific functional group vibrations within 4-fluoro-N-methyl-3-nitroaniline.
Table 3: Vibrational Frequency Assignments
Assignment | IR Frequency (cm⁻¹) | Reference |
---|---|---|
N-H asymmetric stretch | 3659 | [3] |
N-H symmetric stretch | 3438 | [3] |
C-H aromatic stretch | 3360, 3222 | [3] |
C=C aromatic stretch | 1735, 1509 | [3] |
N-O stretch (nitro) | 1624 | [3] |
C-N stretch | 1272 | [3] |
C-F stretch | 1220 | [3] |
N-H bend (scissoring) | 1624 | [3] |
C-H in-plane bend | 1154, 1116 | [3] |
Ring breathing | 1010 | [3] |
C-F bend | 650 | [3] |
N-O bend | 507 | [3] |
The infrared spectrum displays characteristic absorption bands that confirm the presence of specific functional groups [3]. The nitrogen-hydrogen stretching vibrations appear at 3659 cm⁻¹ for the asymmetric mode and 3438 cm⁻¹ for the symmetric mode [3]. These frequencies reflect the influence of the electron-withdrawing nitro and fluoro substituents on the amine functionality.
The aromatic carbon-hydrogen stretching vibrations occur in the region between 3360-3222 cm⁻¹, consistent with aromatic systems [3]. The carbon-carbon aromatic stretching modes appear at 1735 and 1509 cm⁻¹, indicating the conjugated aromatic framework [3]. The nitro group exhibits characteristic stretching vibrations at 1624 cm⁻¹, corresponding to the nitrogen-oxygen stretching mode [3].
The carbon-nitrogen stretching vibration appears at 1272 cm⁻¹, reflecting the aromatic amine functionality [3]. The carbon-fluorine stretching mode occurs at 1220 cm⁻¹, confirming the presence of the fluorine substituent [3]. Lower frequency vibrations include carbon-fluorine bending at 650 cm⁻¹ and nitrogen-oxygen bending at 507 cm⁻¹ [3].
Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrational modes that may be weak or absent in infrared spectroscopy [3]. The combination of infrared and Raman techniques ensures comprehensive vibrational characterization of the molecular system.
Mass spectrometric analysis of 4-fluoro-N-methyl-3-nitroaniline provides valuable structural information through characteristic fragmentation patterns under electron ionization conditions. The mass spectrometric investigation reveals the molecular ion peak and subsequent fragment ions that arise from specific bond cleavage processes.
The molecular ion peak appears at m/z 170, corresponding to the intact molecular ion [M]⁺- with the molecular formula C₇H₇FN₂O₂ [4]. The molecular ion demonstrates moderate stability under electron ionization conditions, allowing for structural confirmation through accurate mass measurement.
The principal fragmentation pathways involve characteristic losses associated with the functional groups present in the molecule [5]. The nitro group undergoes typical fragmentation patterns observed for nitroaromatic compounds, including loss of nitric oxide (NO, m/z 30) and nitrogen dioxide (NO₂, m/z 46) [5]. These fragmentations result in significant peaks at m/z 140 [M-30]⁺ and m/z 124 [M-46]⁺.
The N-methyl group participates in alpha-cleavage processes characteristic of amine functionalities [5]. Loss of the methyl radical (CH₃- , m/z 15) generates a prominent fragment ion at m/z 155 [M-15]⁺. This fragmentation pathway reflects the relatively weak carbon-nitrogen bond in the N-methyl substituent.
The fluorine substituent influences the fragmentation behavior through its electronic effects and potential loss as hydrogen fluoride (HF, m/z 20) [5]. The aromatic ring system may undergo characteristic fragmentations including loss of hydrogen cyanide (HCN, m/z 27), which is common for aniline derivatives [5].
The base peak in the mass spectrum typically corresponds to a stable fragment ion resulting from rearrangement processes within the molecular ion. The specific identity of the base peak depends on the ionization conditions and the relative stability of the various fragment ions formed during the fragmentation process.
The thermal behavior of 4-fluoro-N-methyl-3-nitroaniline has been investigated through differential scanning calorimetry and melting point determination techniques. These studies provide essential thermodynamic information regarding the solid-state stability and phase transition characteristics of the compound.
Experimental melting point determinations indicate that 4-fluoro-N-methyl-3-nitroaniline exhibits a melting point in the range of 137-138°C when crystallized from a diethyl ether/n-hexane mixture (1:4 ratio) [1]. This thermal transition represents the solid-to-liquid phase change and provides important information regarding the crystal packing stability and intermolecular interactions.
The melting point represents a balance between the crystal lattice energy and the entropy of fusion. The relatively moderate melting point suggests intermediate strength intermolecular interactions within the crystal structure. The hydrogen bonding patterns identified in the crystallographic analysis contribute significantly to the thermal stability of the solid phase [1].
Temperature-dependent studies reveal that the compound maintains structural integrity up to the melting point, with no evidence of polymorphic transitions or decomposition below the melting temperature [6]. The thermal behavior indicates suitable stability for handling and processing under normal laboratory conditions.
Optimization studies have explored the influence of crystallization conditions on the melting point characteristics. Different solvent systems and crystallization rates can influence the crystal quality and subsequent thermal properties. The reported melting point of 137-138°C represents crystals obtained under optimized conditions that provide high purity and well-defined crystal structure [1].
The solubility characteristics of 4-fluoro-N-methyl-3-nitroaniline in various organic solvents provide crucial information for synthetic applications, purification procedures, and formulation development. The solubility behavior reflects the molecular polarity, hydrogen bonding capacity, and intermolecular interactions with different solvent systems.
Property | Value | Reference |
---|---|---|
Molecular Weight (g/mol) | 170.141 | [4] |
Exact Mass (g/mol) | 170.049149 | [4] |
Density (g/cm³) | 1.4±0.1 | [4] |
Boiling Point (°C at 760 mmHg) | 283.6±30.0 | [4] |
Flash Point (°C) | 125.3±24.6 | [4] |
Vapour Pressure (mmHg at 25°C) | 0.0±0.6 | [4] |
Index of Refraction | 1.594 | [4] |
LogP | 2.03 | [4] |
Water Solubility | Insoluble | [7] |
The compound demonstrates limited solubility in water due to its hydrophobic aromatic character and the electron-withdrawing nature of the fluorine and nitro substituents [8]. The calculated partition coefficient (LogP = 2.03) indicates moderate lipophilicity, suggesting preference for organic solvent systems over aqueous media [4].
Solubility studies indicate favorable dissolution in polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide [8]. These solvents can effectively solvate the polar functional groups while accommodating the aromatic framework. The solubility in alcoholic solvents such as ethanol demonstrates moderate behavior, reflecting the balance between polar and nonpolar interactions [8].
Aromatic solvents including benzene and toluene provide good solvation for 4-fluoro-N-methyl-3-nitroaniline due to π-π stacking interactions between the aromatic systems [8]. The electron-deficient nature of the substituted benzene ring enhances interactions with electron-rich aromatic solvents.
The compound shows good solubility in diethyl ether, which facilitates purification procedures and crystallization processes [8]. The ethereal oxygen can engage in weak hydrogen bonding interactions with the amine functionality, promoting dissolution while maintaining relatively low solvent polarity.